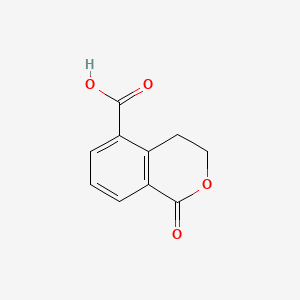
Erythrocentauric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythrocentauric acid is a chemical compound with the molecular formula C10H8O4 . It is a natural product found in certain species of the Gentiana genus .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact structure and arrangement of these atoms are not specified in the available literature.
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 192.16 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available literature.
Scientific Research Applications
Isolation and Pharmacokinetic Studies : Erythrocentaurin was isolated from Enicostemma littorale and shown to inhibit α-amylase in a concentration-dependent manner. This suggests its potential for pharmacokinetic and biotransformation studies involving E. littorale (Hassan et al., 2015).
Antioxidant Activity : In a study on Centaurium erythraea, erythrocentaurin, as a part of the plant's polyphenolic compounds, demonstrated antioxidant properties through its ability to scavenge superoxide radicals and inhibit xanthine oxidase (Valentão et al., 2001).
Natural Occurrence and Phylogenetic Significance : The natural occurrence of erythrocentaurin in Enicostemma hyssopifolium and Swertia lawii was established. The phylogenetic significance of its cooccurrence with related monoterpene alkaloids in these plants was also discussed (Ghosal et al., 1974).
Photodynamic Inactivation of Microorganisms : Although not directly about erythrocentauric acid, a related study on erythrosine showed its potential in photodynamic inactivation of bacteria and yeast, highlighting the possible broader applications of erythro-related compounds in antimicrobial treatments (Ke et al., 2012).
Diabetes and Lipid Metabolism : Centaurium erythraea, containing erythrocentaurin, was studied for its effects on carbohydrate and lipid metabolism in experimental diabetes, showing significant antihyperglycemic and antilipidemic activities (Stefkov et al., 2014).
Ethnopharmacological Relevance : Another study on Centaurium erythraea reviewed its medicinal uses, phytochemical properties, and pharmacological activities, indicating the potential of erythrocentaurin in various therapeutic applications (El Menyiy et al., 2021).
Anti-Inflammatory and Analgesic Effects : Erythraea centaurium extract, presumably containing erythrocentaurin, was evaluated for anti-inflammatory, analgesic, and antipyretic effects, showing anti-inflammatory and antipyretic activity in animal models (Berkan et al., 1991).
Safety and Hazards
Mechanism of Action
- Erythrocentauric acid (EA) is a natural product isolated from the roots of the plant Centaurium erythraea .
- Although specific molecular targets for EA have not been extensively studied, it exhibits various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
- It may interact with intracellular signaling pathways, affecting gene expression, protein synthesis, or cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
1-oxo-3,4-dihydroisochromene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDFFBAKXNSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is erythrocentauric acid and where has it been found?
A1: this compound (5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one) is a novel compound first isolated from the roots of Gentiana macrophylla. [, ] This plant species is traditionally used in Chinese medicine.
Q2: Has this compound been found in other plant species besides Gentiana macrophylla?
A2: While this compound was initially identified as a novel compound in Gentiana macrophylla, further research revealed its presence in other Gentiana species. [] This suggests a potential wider distribution within the genus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

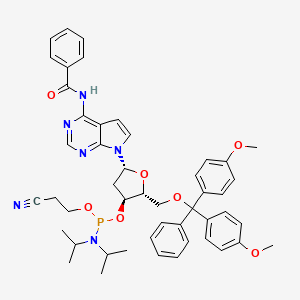
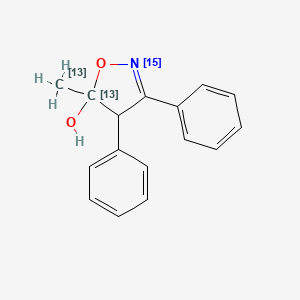
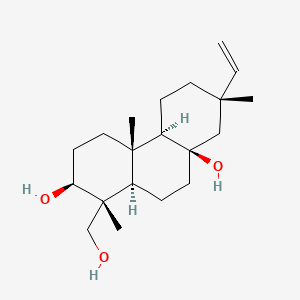
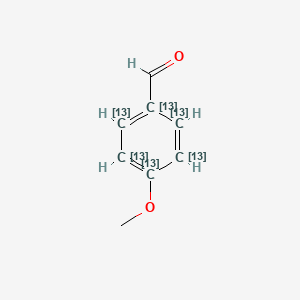
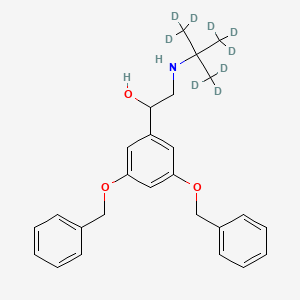
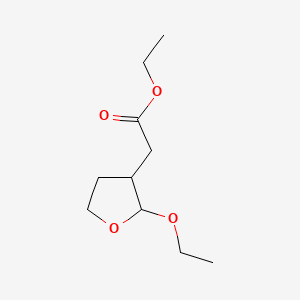

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)
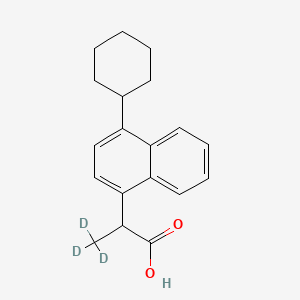
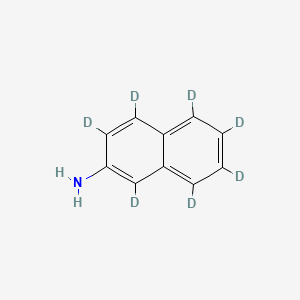
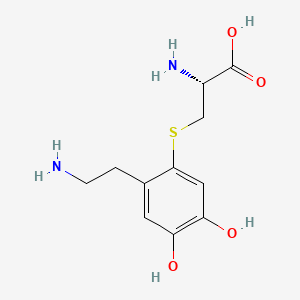
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)